Amlodipine-d4 is classified as a pharmaceutical compound and is registered under the Chemical Abstracts Service (CAS) number 1185246-14-3. It is derived from amlodipine, which belongs to the class of medications known as calcium channel blockers. These drugs work by relaxing blood vessels, thereby reducing blood pressure and alleviating chest pain.
The synthesis of amlodipine-d4 involves several techniques to incorporate deuterium into the amlodipine molecule:
The synthesis typically requires controlled conditions to ensure the effective incorporation of deuterium without altering the pharmacological properties of the compound. Reaction conditions such as temperature, pressure, and time must be optimized for successful synthesis.
Amlodipine-d4 maintains a similar molecular structure to that of amlodipine, with the key difference being the presence of four deuterium atoms. The molecular formula can be represented as .
The structural formula includes:
This modification allows it to function effectively in analytical applications while retaining similar chemical behavior to its non-deuterated counterpart.
Amlodipine-d4 can undergo various chemical reactions, including:
Common reagents for these reactions include:
Amlodipine-d4 acts similarly to amlodipine by inhibiting calcium ions from entering vascular smooth muscle and cardiac muscle. This action leads to vasodilation and decreased peripheral resistance, resulting in lowered blood pressure. The presence of deuterium allows for more accurate tracing in metabolic studies, enhancing understanding of its pharmacokinetics.
Amlodipine-d4 is typically presented as a white to off-white solid. Its melting point and solubility characteristics are similar to those of standard amlodipine, making it suitable for various analytical methods.
The chemical properties include:
Relevant data indicate that its isotopic labeling does not significantly alter its reactivity compared to its parent compound .
Amlodipine-d4 has several important applications in scientific research:
Amlodipine-d4 is a selectively deuterated isotopologue of the calcium channel blocker amlodipine, where four hydrogen atoms at the C2' and C3' positions of the aminoethoxy side chain are replaced by deuterium atoms ( [2] [5]). This modification yields the molecular formula C₂₀H₂₁D₄ClN₂O₅, with a molecular weight of 412.90 g/mol, representing a 4 atomic mass unit (amu) increase over the unlabeled compound ( [3] [6]). The deuterium atoms are incorporated at the methylene groups adjacent to the amino functionality (-CH₂-CH₂-NH₂ → -CD₂-CD₂-NH₂), a strategic position known to influence metabolic stability without altering the compound's steric bulk or electronic characteristics ( [5] [8]).
Stereochemically, amlodipine-d4 exists as a racemic mixture of the (R)- and (S)-enantiomers, mirroring the chiral center at the 1,4-dihydropyridine ring (C4 position) in the parent drug ( [4]). Enantiopure forms, such as (R)-Amlodipine-d4 (CAS 1346616-97-4), are also synthesized for studies requiring stereospecific metabolic or pharmacokinetic analysis. The dihydropyridine ring retains its boat-like conformation, while the ortho-chlorinated phenyl ring at C4 and the ester groups at C3 and C5 remain unchanged, preserving the core pharmacophore responsible for L-type calcium channel blockade ( [4] [9]).
Feature | Amlodipine-d4 | Unlabeled Amlodipine |
---|---|---|
Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | C₂₀H₂₅ClN₂O₅ |
Molecular Weight (g/mol) | 412.90 | 408.88 |
Deuterium Positions | -CD₂-CD₂- (Aminoethoxy side chain) | -CH₂-CH₂- |
Chirality | Racemic mixture or enantiopure (R/S) | Racemic mixture |
CAS Number | 1185246-14-3 (racemic) | 88150-42-9 |
1346616-97-4 ((R)-enantiomer) | ||
Key Functional Groups | 1,4-Dihydropyridine, Chlorophenyl, Carboxylate Esters | Identical |
The synthesis of amlodipine-d4 primarily employs late-stage reductive deuteration or precursor deuteration strategies to ensure high isotopic purity and chemical yield ( [7] [8]). In the reductive deuteration approach, a key intermediate like the corresponding bis-alkene or bis-halogenated precursor undergoes catalytic deuteration using deuterium gas (D₂) in the presence of palladium or platinum catalysts. This method targets the specific introduction of deuterium atoms at the C2' and C3' positions of the aminoethoxy moiety while leaving the dihydropyridine core intact ( [7]).
Alternatively, hydrogen-deuterium exchange catalyzed by strong bases (e.g., KOD/D₂O) or transition metals may be employed, though this risks isotopic scrambling due to the acidity of protons adjacent to the dihydropyridine ring. Consequently, precursor deuteration—where a deuterated ethane-1,2-diamine derivative is incorporated during the Hantzsch synthesis of the dihydropyridine ring—is often favored to minimize scrambling and achieve >99% deuterium incorporation at the desired positions ( [3] [6]). Post-synthesis purification typically involves preparative HPLC or crystallization to remove non-deuterated impurities, yielding a solid with ≥99.4% chemical purity (by HPLC) and ≥99.9% deuterium atom purity ( [3]).
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: